molecular formula C9H14N2O3 B8705779 tert-Butyl (oxazol-2-ylmethyl)carbamate

tert-Butyl (oxazol-2-ylmethyl)carbamate

Cat. No. B8705779
M. Wt: 198.22 g/mol
InChI Key: RHSICFWYKGUVMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-Butyl (oxazol-2-ylmethyl)carbamate is a useful research compound. Its molecular formula is C9H14N2O3 and its molecular weight is 198.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-Butyl (oxazol-2-ylmethyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl (oxazol-2-ylmethyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

tert-Butyl (oxazol-2-ylmethyl)carbamate

Molecular Formula

C9H14N2O3

Molecular Weight

198.22 g/mol

IUPAC Name

tert-butyl N-(1,3-oxazol-2-ylmethyl)carbamate

InChI

InChI=1S/C9H14N2O3/c1-9(2,3)14-8(12)11-6-7-10-4-5-13-7/h4-5H,6H2,1-3H3,(H,11,12)

InChI Key

RHSICFWYKGUVMP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NC=CO1

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 4 mL of tetrahydrofuran was added 51.4 mg of sodium borohydride, and added with 240 mg of [oxazole-2-yl-(toluene-4-sulfonyl)-methyl]-carbamic acid tert-butyl ester obtained by Production example 769 over 13 minutes at room temperature under stirring. Thereafter, the solution was stirred for another 2 hours and 30 minutes under room temperature, added with saturated aqueous ammonium chloride under ice cooling, and stirred for another 30 minutes under ice cooling. Thereafter, water was added, extracted twice with diethyl ether and dried over anhydrous magnesium sulfate. The solvent was evaporated, followed by purification and separation by silica gel column chromatography, to afford 72.3 mg of the title compound as colorless crystals.
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
51.4 mg
Type
reactant
Reaction Step One
Name
[oxazole-2-yl-(toluene-4-sulfonyl)-methyl]-carbamic acid tert-butyl ester
Quantity
240 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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